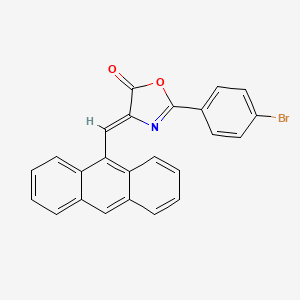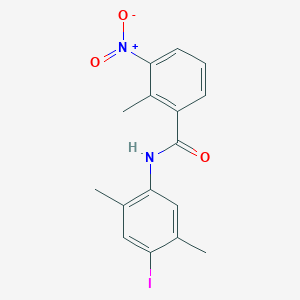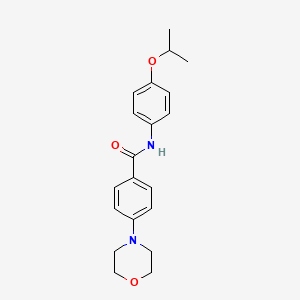
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. Also known as MRS2578, this compound is a selective P2Y6 receptor antagonist that has been shown to have a range of biological effects. In
Mecanismo De Acción
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide acts as a selective antagonist of the P2Y6 receptor. This receptor is a member of the P2Y family of G protein-coupled receptors and is involved in the regulation of various physiological processes. By blocking the activity of this receptor, 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide can modulate the effects of purinergic signaling pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects:
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the activation of the P2Y6 receptor and modulate the release of inflammatory cytokines. Additionally, 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide in lab experiments is its selectivity for the P2Y6 receptor. This allows researchers to specifically target this receptor and study its effects on various biological processes. However, one limitation of using this compound is its potential for off-target effects. As with any experimental compound, it is important to carefully consider the potential risks and benefits before using it in lab experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide. One area of interest is the development of new P2Y6 receptor antagonists with improved selectivity and efficacy. Additionally, researchers may explore the potential therapeutic applications of this compound in various disease states, such as inflammation, pain, and immune disorders. Finally, future studies may focus on elucidating the molecular mechanisms underlying the effects of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide on the P2Y6 receptor and related signaling pathways.
Métodos De Síntesis
The synthesis of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound involves the reaction of 4-pyridinemethanamine with 3-methylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with methanesulfonyl chloride to yield 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide has a range of potential applications in scientific research. One of the most promising areas of research involves the study of the P2Y6 receptor and its role in various biological processes. This receptor is involved in a range of physiological functions, including inflammation, immune response, and pain perception. By studying the effects of 1-(3-methylphenyl)-N-(4-pyridinylmethyl)methanesulfonamide on the P2Y6 receptor, researchers can gain insights into these processes and potentially develop new treatments for related diseases.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-3-2-4-14(9-12)11-19(17,18)16-10-13-5-7-15-8-6-13/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUYFXJEOXGISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)

![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)

![N-allyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4876312.png)
![2-[(3-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B4876318.png)
![2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4876329.png)
![3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4876331.png)
![3-chloro-N'-11H-indeno[1,2-b]quinoxalin-11-ylidenebenzohydrazide](/img/structure/B4876332.png)
![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl 3-methylbenzoate](/img/structure/B4876350.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(4-isopropylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4876357.png)
